2-(2-Methoxyacetamido)-2-phenylacetic acid
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Overview
Description
2-(2-Methoxyacetamido)-2-phenylacetic acid is an organic compound with a complex structure that includes a methoxyacetamido group and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyacetamido)-2-phenylacetic acid typically involves the reaction of phenylacetic acid with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyacetamido)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxyacetamido group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-Methoxyacetamido)-2-phenylacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Methoxyacetamido)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The methoxyacetamido group can form hydrogen bonds with biological molecules, influencing their activity. The phenylacetic acid moiety can interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler analog that lacks the methoxyacetamido group.
Methoxyacetic acid: Contains the methoxyacetamido group but lacks the phenylacetic acid moiety.
Uniqueness
2-(2-Methoxyacetamido)-2-phenylacetic acid is unique due to the presence of both the methoxyacetamido and phenylacetic acid groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2-methoxyacetyl)amino]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-7-9(13)12-10(11(14)15)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURWNLIROYAPMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC(C1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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